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molecular formula C8H8FNO2 B1391421 Methyl 3-amino-2-fluorobenzoate CAS No. 1195768-18-3

Methyl 3-amino-2-fluorobenzoate

Cat. No. B1391421
M. Wt: 169.15 g/mol
InChI Key: UOYDNSRSUSNCKS-UHFFFAOYSA-N
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Patent
US08642759B2

Procedure details

Methyl 3-amino-2-fluorobenzoate (50 g, 1 eq) was charged to reactor followed by dichloromethane (250 mL, 5 vol). The contents were stirred and cooled to ˜15° C. and pyridine (26.2 mL, 1.1 eq) was added. After addition of the pyridine, the reactor contents were adjusted to ˜15° C. and the addition of 2,6-difluorobenzenesulfonyl chloride (39.7 mL, 1.0 eq) was started via addition funnel. The temperature during addition was kept <25° C. After complete addition, the reactor contents were warmed to 20-25° C. and held overnight. Ethyl acetate (150 mL) was added and dichloromethane was removed by distillation. Once distillation was complete, the reaction mixture was then diluted once more with ethyl acetate (5 vol) and concentrated. The reaction mixture was diluted with ethyl acetate (10 vol) and water (4 vol) and the contents heated to 50-55° C. with stirring until all solids dissolve. The layers were settled and separated. The organic layer was diluted with water (4 vol) and the contents heated to 50-55° for 20-30 min. The layers were settled and then separated and the ethyl acetate layer was evaporated under reduced pressure to ˜3 volumes. Ethyl Acetate (5 vol.) was added and again evaporated under reduced pressure to ˜3 volumes. Cyclohexane (9 vol) was then added to the reactor and the contents were heated to reflux for 30 min then cooled to 0° C. The solids were filtered and rinsed with cyclohexane (2×100 mL). The solids were air dried overnight to obtain methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (94.1 g, 91%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
26.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
39.7 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([F:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].ClCCl.N1C=CC=CC=1.[F:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[C:24]=1[S:30](Cl)(=[O:32])=[O:31]>C(OCC)(=O)C>[F:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[C:24]=1[S:30]([NH:1][C:2]1[C:3]([F:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])(=[O:32])=[O:31]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C=CC1)F
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
26.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
39.7 mL
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)S(=O)(=O)Cl
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The contents were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were adjusted to ˜15° C.
ADDITION
Type
ADDITION
Details
was started via addition funnel
ADDITION
Type
ADDITION
Details
The temperature during addition
CUSTOM
Type
CUSTOM
Details
was kept <25° C
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reactor contents were warmed to 20-25° C.
CUSTOM
Type
CUSTOM
Details
dichloromethane was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
Once distillation
ADDITION
Type
ADDITION
Details
the reaction mixture was then diluted once more with ethyl acetate (5 vol)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate (10 vol) and water (4 vol)
TEMPERATURE
Type
TEMPERATURE
Details
the contents heated to 50-55° C.
STIRRING
Type
STIRRING
Details
with stirring until all solids
DISSOLUTION
Type
DISSOLUTION
Details
dissolve
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
The organic layer was diluted with water (4 vol)
TEMPERATURE
Type
TEMPERATURE
Details
the contents heated to 50-55° for 20-30 min
Duration
25 (± 5) min
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer was evaporated under reduced pressure to ˜3 volumes
ADDITION
Type
ADDITION
Details
Ethyl Acetate (5 vol.) was added
CUSTOM
Type
CUSTOM
Details
again evaporated under reduced pressure to ˜3 volumes
ADDITION
Type
ADDITION
Details
Cyclohexane (9 vol) was then added to the reactor
TEMPERATURE
Type
TEMPERATURE
Details
the contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
rinsed with cyclohexane (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)S(=O)(=O)NC=1C(=C(C(=O)OC)C=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 94.1 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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